[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate
Overview
Description
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate is an organic compound with a complex structure that includes a phenylcarbamic acid ester and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 5-(2-chlorophenyl)-3-isoxazolylmethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The isoxazole ring may also play a role in modulating biological activity by binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-phenylcarbamic acid methyl ester: A simpler ester with similar reactivity but lacking the isoxazole ring.
5-(2-chlorophenyl)-3-isoxazolylmethanol: The alcohol precursor used in the synthesis of the target compound.
Phenyl isocyanate: A reactive isocyanate used in the formation of carbamic acid esters.
Uniqueness
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate is unique due to the presence of both the phenylcarbamic acid ester and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-15-9-5-4-8-14(15)16-10-13(20-23-16)11-22-17(21)19-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITGCCIJHSVLSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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